molecular formula C21H25N3O3S B11510849 N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide

N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide

Cat. No.: B11510849
M. Wt: 399.5 g/mol
InChI Key: GWUZLPCGINPLRW-UHFFFAOYSA-N
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Description

N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide is an organic compound with a complex structure that includes a quinoline ring, a sulfonamide group, and a benzyl(ethyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the methoxyquinoline with chlorosulfonic acid, followed by neutralization with ammonia to form the sulfonamide.

    Attachment of the Benzyl(ethyl)amino Group: The final step involves the alkylation of the sulfonamide with N-(2-chloroethyl)benzylamine in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[benzyl(ethyl)amino]ethyl}aniline
  • N-{2-[Acetyl(benzyl)amino]ethyl}-n-benzylacetamide

Uniqueness

N-{2-[benzyl(ethyl)amino]ethyl}-8-methoxyquinoline-5-sulfonamide is unique due to its combination of a quinoline ring, a sulfonamide group, and a benzyl(ethyl)amino substituent. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[2-[benzyl(ethyl)amino]ethyl]-8-methoxyquinoline-5-sulfonamide

InChI

InChI=1S/C21H25N3O3S/c1-3-24(16-17-8-5-4-6-9-17)15-14-23-28(25,26)20-12-11-19(27-2)21-18(20)10-7-13-22-21/h4-13,23H,3,14-16H2,1-2H3

InChI Key

GWUZLPCGINPLRW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC)CC3=CC=CC=C3

Origin of Product

United States

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